4-(2-chlorophenyl)butan-1-amine
Overview
Description
4-(2-chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of butylamine, where the butyl group is substituted with a 2-chlorophenyl group
Mechanism of Action
Target of Action
4-(2-Chlorophenyl)butylamine is a complex compound that interacts with various targets. It’s important to note that the compound’s structure suggests it may interact with receptors or enzymes that typically bind with amines .
Mode of Action
Based on its structural similarity to other amines, it can be hypothesized that it may interact with its targets through processes such as competitive inhibition, allosteric modulation, or receptor agonism/antagonism .
Biochemical Pathways
Amines like this compound are known to participate in a variety of biochemical processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved .
Pharmacokinetics
Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
Based on its structure and the known effects of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, or ion channel function .
Action Environment
The action, efficacy, and stability of 4-(2-Chlorophenyl)butylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2-Chlorophenyl)butylamine are not fully elucidated. It is known that amines, such as 4-(2-Chlorophenyl)butylamine, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells
Cellular Effects
The specific cellular effects of 4-(2-Chlorophenyl)butylamine are not well-studied. It is known that amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(2-Chlorophenyl)butylamine is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Chlorophenyl)butylamine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that the effects of amines can vary over time, from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
The effects of 4-(2-Chlorophenyl)butylamine at different dosages in animal models have not been extensively studied. It is known that the effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that 4-(2-Chlorophenyl)butylamine is involved in are not well-characterized. It is known that amines are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of 4-(2-Chlorophenyl)butylamine within cells and tissues are not well-understood. It is known that amines can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 4-(2-Chlorophenyl)butylamine and its effects on activity or function are not well-characterized. It is known that amines can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)butan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form substituted amines.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Oxidation: Imines or nitriles.
Reduction: Various amine derivatives.
Scientific Research Applications
4-(2-chlorophenyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the effects of amine derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simple aliphatic amine with similar chemical properties but lacks the aromatic chlorophenyl group.
2-Chlorobenzylamine: Contains the chlorophenyl group but with a different alkyl chain length.
Phenethylamine: An aromatic amine with a different substitution pattern on the aromatic ring.
Uniqueness
4-(2-chlorophenyl)butan-1-amine is unique due to the presence of both the chlorophenyl and butylamine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
4-(2-chlorophenyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMJRFUCKUESEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465733 | |
Record name | Benzenebutanamine, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807343-03-9 | |
Record name | Benzenebutanamine, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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